(2S,3R)-2-Methyl-1,2,3,4-butanetetrol
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol
Brand Name:
Vulcanchem
CAS No.:
58698-37-6
VCID:
VC0031524
InChI:
InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1
SMILES:
CC(CO)(C(CO)O)O
Molecular Formula:
C5H12O4
Molecular Weight:
136.15 g/mol
(2S,3R)-2-Methyl-1,2,3,4-butanetetrol
CAS No.: 58698-37-6
Reference Standards
VCID: VC0031524
Molecular Formula: C5H12O4
Molecular Weight: 136.15 g/mol
CAS No. | 58698-37-6 |
---|---|
Product Name | (2S,3R)-2-Methyl-1,2,3,4-butanetetrol |
Molecular Formula | C5H12O4 |
Molecular Weight | 136.15 g/mol |
IUPAC Name | (2S,3R)-2-methylbutane-1,2,3,4-tetrol |
Standard InChI | InChI=1S/C5H12O4/c1-5(9,3-7)4(8)2-6/h4,6-9H,2-3H2,1H3/t4-,5+/m1/s1 |
Standard InChIKey | HGVJFBSSLICXEM-UHNVWZDZSA-N |
Isomeric SMILES | C[C@](CO)([C@@H](CO)O)O |
SMILES | CC(CO)(C(CO)O)O |
Canonical SMILES | CC(CO)(C(CO)O)O |
Appearance | Cryst. |
Synonyms | 2-C-methylerythritol 2-methylerythritol 3-C-methylerythritol 3-methylerythritol |
PubChem Compound | 11400799 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume